molecular formula C7H3Cl2F5OS B1428437 3-Chloro-5-(pentafluorosulfur)benzoyl chloride CAS No. 1240257-81-1

3-Chloro-5-(pentafluorosulfur)benzoyl chloride

Cat. No.: B1428437
CAS No.: 1240257-81-1
M. Wt: 301.06 g/mol
InChI Key: GLJCAZZLRUQUSD-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is an organic compound with the molecular formula C7H3Cl2F5OS. It is a colorless to light yellow liquid with a pungent odor. This compound is a chlorinated derivative of pentafluorosulfonic acid and belongs to a group of compounds known for their potent acidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure the selective chlorination of the benzoyl chloride .

Industrial Production Methods

Industrial production of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride involves large-scale chlorination processes using advanced reactors to maintain precise temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pentafluorosulfur)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reduction of the compound can lead to the formation of benzyl alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), and catalysts (triethylamine).

    Oxidation: Oxidizing agents (H2O2, KMnO4), solvents (acetic acid, water).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products Formed

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Benzyl Alcohol Derivatives: Formed from reduction reactions.

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)benzoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s chlorinated benzoyl group and pentafluorosulfur moiety make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzoyl Chloride: Lacks the pentafluorosulfur group, making it less reactive in certain chemical reactions.

    Pentafluorosulfonic Acid Derivatives: Similar acidity but different reactivity due to the absence of the benzoyl chloride group.

Uniqueness

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is unique due to the presence of both the chlorinated benzoyl group and the pentafluorosulfur moiety. This combination imparts distinct reactivity and makes it a valuable reagent in various chemical and industrial applications .

Properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F5OS/c8-5-1-4(7(9)15)2-6(3-5)16(10,11,12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJCAZZLRUQUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178992
Record name (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-81-1
Record name (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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